

Application Notes and Protocols for Live-Cell Imaging with MK-8745

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Compound of Interest

Compound Name: MK-8745

Cat. No.: B15565428

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Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase with an IC₅₀ of 0.6 nM.[1] Its high selectivity, over 450-fold for Aurora A versus Aurora B, makes it a valuable tool for dissecting the specific roles of Aurora A in cellular processes.[1] Aurora A kinase is a critical regulator of mitosis, playing essential roles in centrosome maturation, spindle assembly, and mitotic entry.[2][3] Dysregulation of Aurora A is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5]

These application notes provide detailed protocols for utilizing **MK-8745** in live-cell imaging studies to investigate its effects on cell cycle progression, apoptosis, and endoreduplication. The provided methodologies and data will enable researchers to effectively design and execute experiments to explore the cellular consequences of Aurora A kinase inhibition.

Mechanism of Action

MK-8745 inhibits Aurora A kinase, leading to a cascade of cellular events that are largely dependent on the p53 tumor suppressor status of the cells.

- In p53-proficient cells: Inhibition of Aurora A by **MK-8745** leads to a G2/M phase cell cycle arrest.[1][4] This is followed by the induction of p53-dependent apoptosis, characterized by the activation of caspase-3 and the release of cytochrome c.[6][7]

- In p53-deficient cells: In the absence of functional p53, cells treated with **MK-8745** undergo a prolonged mitotic arrest.[6][7] Subsequently, these cells exit mitosis without proper cytokinesis, leading to endoreduplication and the formation of polyploid cells.[6][7]

The sensitivity of cell lines to **MK-8745** has been correlated with the expression level of the Aurora A activator, TPX2 (Targeting Protein for Xenopus Klp2).[4]

Data Presentation

Quantitative Effects of MK-8745 on Cell Fate

The following tables summarize the quantitative effects of **MK-8745** on different cell lines based on their p53 status. The data is derived from studies using a concentration of 5 μ M **MK-8745** for 48 hours.[6]

Cell Line	p53 Status	Phenotype	Percentage of Cells with Phenotype (%)
CAPAN2 (Pancreatic)	Wild-Type	Apoptosis	15
PANC1 (Pancreatic)	Mutant	Polyploidy	56
DSCRT (Sarcoma)	Wild-Type	Apoptosis	Not specified
ST88 (Sarcoma)	Mutant	Polyploidy	Not specified
SK-Mel32 (Melanoma)	Wild-Type	Apoptosis	9.6
SK-Mel28 (Melanoma)	Mutant	Polyploidy	40

Table 1: p53-Dependent Cellular Response to 5 μ M **MK-8745** for 48 hours.[6]

Time Course of Cellular Events in Response to MK-8745

The timing of cellular events following treatment with 5 μ M **MK-8745** in HCT116 cells is outlined below.[6]

Time Point	Event in HCT116 (p53 Wild-Type)	Event in HCT116 (p53-null)
6 hours	Accumulation of 4N DNA content cells	Prolonged mitotic arrest
10 hours	Onset of apoptosis	Continued mitotic arrest
17 hours	Increased apoptosis and cytokinesis (return to 2N DNA content)	Continued mitotic arrest
22-40 hours	Continued apoptosis and cytokinesis	Mitotic exit without cytokinesis, leading to endoreduplication and polyploidy

Table 2: Time course of events in HCT116 cells treated with 5 μ M **MK-8745**.[\[6\]](#)

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitotic Progression and Apoptosis in p53-Proficient Cells

This protocol is designed to visualize the dynamics of mitotic arrest and subsequent apoptosis in p53-proficient cells treated with **MK-8745**. The use of a fluorescently tagged histone (e.g., H2B-GFP) allows for the visualization of chromatin condensation, chromosome segregation, and nuclear morphology changes characteristic of apoptosis.

Materials:

- p53-proficient cancer cell line (e.g., HCT116, CAPAN2) stably expressing a fluorescent histone marker (e.g., H2B-GFP).
- Complete cell culture medium.
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
- **MK-8745** (dissolved in DMSO to create a stock solution).

- Glass-bottom imaging dishes or plates.
- Live-cell imaging microscope system with environmental control (37°C, 5% CO₂).
- Apoptosis indicator dye (e.g., Annexin V conjugated to a fluorescent probe), optional.

Procedure:

- Cell Seeding:
 - Seed the H2B-GFP expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
 - Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.
- **MK-8745** Treatment:
 - Prepare the desired final concentration of **MK-8745** in pre-warmed live-cell imaging medium. A concentration range of 1-5 µM can be used as a starting point.^[6] Include a vehicle control (DMSO) at the same final concentration as the **MK-8745** treatment.
 - Gently aspirate the culture medium from the imaging dishes and replace it with the medium containing **MK-8745** or the vehicle control.
- Live-Cell Imaging:
 - Place the imaging dish on the microscope stage within the environmental chamber.
 - Allow the temperature and CO₂ levels to equilibrate for at least 30 minutes before starting image acquisition.
 - Acquire images using both transmitted light (e.g., phase-contrast or DIC) and fluorescence channels (for H2B-GFP and, if used, the apoptosis indicator).
 - Set up a time-lapse acquisition with images taken every 15-30 minutes for a total duration of 24-48 hours.
 - Use the lowest possible laser power and exposure time to minimize phototoxicity.

- Data Analysis:
 - Analyze the time-lapse movies to observe mitotic entry (cell rounding and chromatin condensation), duration of mitotic arrest, and the onset of apoptosis (cell shrinkage, membrane blebbing, and nuclear fragmentation).
 - Quantify the percentage of cells that undergo mitotic arrest and subsequent apoptosis in the **MK-8745** treated group compared to the control.
 - If an apoptosis indicator is used, quantify the fluorescence intensity over time.

Protocol 2: Live-Cell Imaging of Endoreduplication in p53-Deficient Cells

This protocol focuses on visualizing the process of endoreduplication and the formation of polyploid cells in p53-deficient cells following **MK-8745** treatment.

Materials:

- p53-deficient cancer cell line (e.g., HCT116 p53^{-/-}, PANC1) stably expressing a fluorescent histone marker (e.g., H2B-GFP).
- All other materials are the same as in Protocol 1.

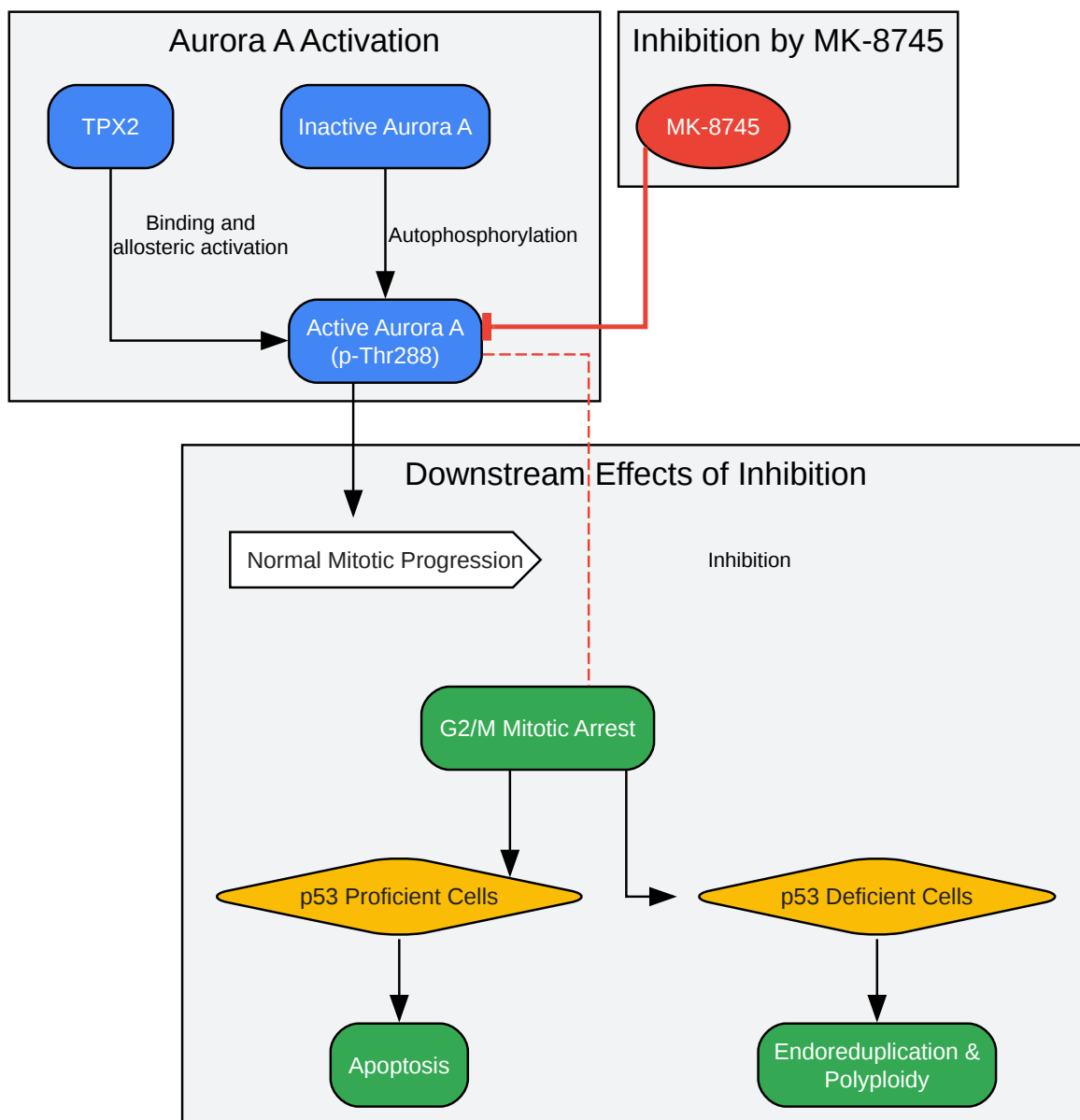
Procedure:

- Cell Seeding and Treatment:
 - Follow steps 1 and 2 from Protocol 1, using the p53-deficient cell line.
- Live-Cell Imaging:
 - Follow step 3 from Protocol 1. Due to the prolonged mitotic arrest in p53-deficient cells, a longer imaging duration (up to 72 hours) may be necessary to observe mitotic exit and endoreduplication.
- Data Analysis:

- Analyze the time-lapse movies to observe the prolonged mitotic arrest.
- Identify cells that exit mitosis without undergoing cytokinesis, resulting in a single cell with a larger nucleus (polyploidy).
- Quantify the percentage of cells that become polyploid in the **MK-8745** treated group.
- Measure the nuclear area or DNA content (if using a DNA dye) to confirm the increase in ploidy.

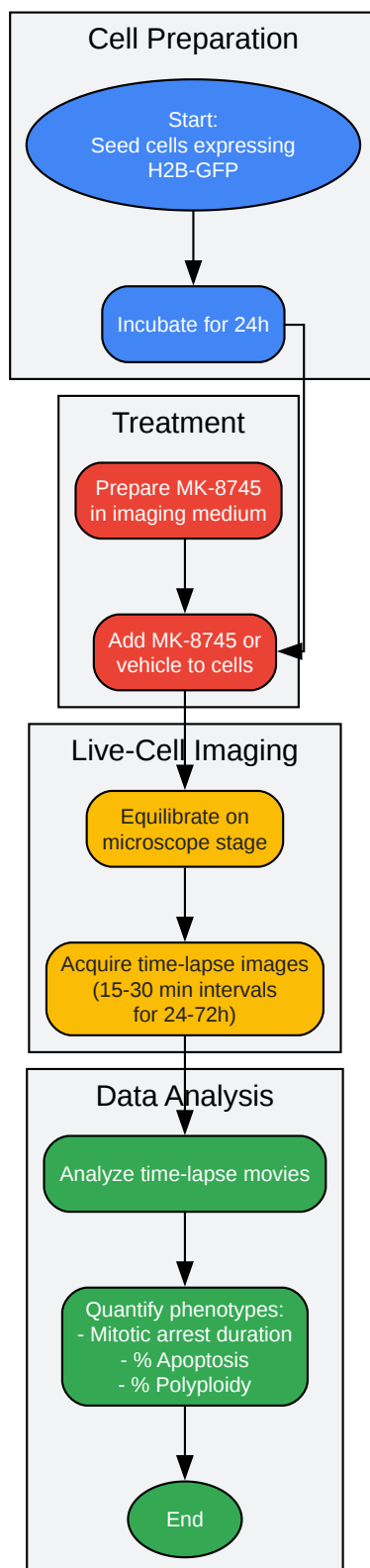
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



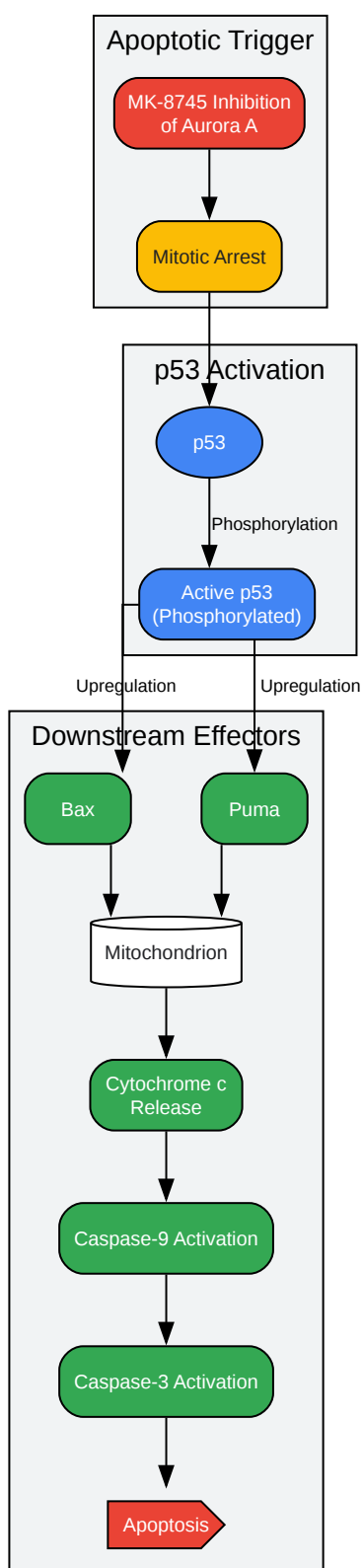
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Caption: Aurora A signaling and the effects of **MK-8745** inhibition.



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Caption: Experimental workflow for live-cell imaging with **MK-8745**.



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Caption: p53-dependent apoptosis pathway induced by **MK-8745**.

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